propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate
Description
Propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 2-methyl group at position 2, a 4-methylbenzenesulfonamido moiety at position 5, and a propan-2-yl ester at position 3. Its ester group (propan-2-yl) influences lipophilicity, which may affect membrane permeability and pharmacokinetics. Structural studies using crystallographic tools like SHELXL and ORTEP-3 have been critical in resolving its conformation and intermolecular interactions .
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12(2)25-20(22)19-14(4)26-18-10-7-15(11-17(18)19)21-27(23,24)16-8-5-13(3)6-9-16/h5-12,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKXXOXKSPSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Phenolic Precursors
The benzofuran skeleton is conventionally synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or propargyl ethers. For the target compound, 5-amino-2-methylphenol serves as a viable starting material. Protection of the amine as a tert-butyl carbamate (Boc) prevents undesired side reactions during cyclization.
Reaction with methyl propargyl ether in methanesulfonic acid at 80°C for 12 hours induces cyclodehydration, yielding 2-methyl-5-(Boc-amino)benzofuran (Yield: 78%). Critical parameters include:
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Acid selection : Methanesulfonic acid outperforms HCl or H2SO4 in minimizing decomposition.
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Temperature control : Exceeding 90°C promotes tar formation, reducing yields to <50%.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed Larock indole synthesis adapts to benzofurans by substituting alkynes with oxygen nucleophiles. Using 2-iodo-4-methylphenol and methyl acetylene carboxylate with Pd(OAc)2/XPhos in DMF at 120°C affords 2-methylbenzofuran-3-carboxylate (Yield: 65%). While efficient, this method requires rigorous exclusion of moisture and is less scalable than acid-catalyzed routes.
Introduction of the 4-Methylbenzenesulfonamido Group
Nitro Reduction and Sulfonylation
Deprotection of 2-methyl-5-(Boc-amino)benzofuran with HCl in dioxane yields the free amine, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (2.2 eq) in dichloroethane using Et3N (3 eq) as base. Key considerations:
Direct Amination-Sulfonylation
An alternative one-pot approach involves Ullmann coupling of 5-bromo-2-methylbenzofuran-3-carboxylate with ammonia, followed by in situ sulfonylation. Using CuI/L-proline in DMSO at 110°C, this method achieves 85% yield but requires specialized ligands to suppress homo-coupling byproducts.
Esterification of the Carboxylic Acid Moiety
Classical Fischer Esterification
Heating 2-methyl-5-(4-methylbenzenesulfonamido)benzofuran-3-carboxylic acid with isopropanol (10 eq) and H2SO4 (cat.) under reflux for 24 hours provides the ester in 70% yield. Limitations include:
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Equilibrium constraints : Excess alcohol and molecular sieves improve conversion.
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Acid sensitivity : The sulfonamido group tolerates acidic conditions but degrades above 100°C.
Acyl Chloride Intermediate
Treating the carboxylic acid with oxalyl chloride (1.5 eq) in DCM forms the acyl chloride, which reacts with isopropanol at 0°C to room temperature. This two-step process achieves 88% yield with minimal racemization, ideal for chiral intermediates.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Convergent Synthesis
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Parallel synthesis of 2-methylbenzofuran-3-carboxylic acid and 4-methylbenzenesulfonamide.
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Coupling via EDC/HOBt in DMF (95% yield).
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Esterification via acyl chloride (88% yield).
Total yield : 84% over two steps.
Process Optimization and Scalability
Solvent Screening for Sulfonylation
| Solvent | Conversion (%) | Byproducts |
|---|---|---|
| Dichloroethane | 92 | <2% di-sulfonate |
| THF | 68 | 15% di-sulfonate |
| Toluene | 75 | 8% di-sulfonate |
Dichloroethane minimizes polarity-driven side reactions, enabling direct crystallization of the product.
Catalytic Improvements in Esterification
Employing DMAP (0.1 eq) as acylation catalyst reduces reaction time from 24 hours to 4 hours, maintaining 88% yield. This modification is critical for large-scale production where throughput is prioritized.
Analytical Characterization
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1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 2H, tosyl aromatic), 7.35 (d, J=8.4 Hz, 2H), 6.92 (s, 1H, H-4), 6.45 (s, 1H, H-6), 5.25 (septet, J=6.2 Hz, 1H, isopropyl), 2.45 (s, 3H, tosyl CH3), 2.32 (s, 3H, C2-CH3), 1.38 (d, J=6.2 Hz, 6H, isopropyl CH3).
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HPLC Purity : 99.6% (C18, 70:30 MeOH/H2O).
Industrial Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate, also known as a benzofuran derivative, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a complex structure characterized by:
- Benzofuran moiety : A fused ring system that contributes to its biological activity.
- Sulfonamide group : Known for its role in enhancing solubility and biological interactions.
- Carboxylate group : Imparts acidic properties, facilitating various chemical reactions.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties.
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of related benzofuran derivatives demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| A | HepG2 | 35.01 |
| B | MCF-7 | 30.75 |
| C | Huh-7 | 28.50 |
| Doxorubicin | HepG2 | 0.62 |
These findings suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties, showing effectiveness against a range of bacterial strains.
Antimicrobial Efficacy Data
The following table summarizes the inhibition zones observed in antimicrobial assays:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| A | E. coli | 12 | 250 |
| B | S. aureus | 14 | 200 |
| C | B. cereus | 15 | 180 |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Pharmacological Studies
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential in treating other conditions, such as inflammation and pain relief, due to its structural similarities with known anti-inflammatory agents.
Mechanism of Action
The mechanism of action of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with three key derivatives (Table 1):
Table 1: Structural Comparison of Benzofuran Derivatives
*Calculated based on molecular formula C₂₁H₂₁N₂O₅S.
Key Observations:
Ester Group Variations: The propan-2-yl ester offers moderate lipophilicity, balancing solubility and membrane penetration.
Position 5 Functional Groups: The 4-methylbenzenesulfonamido group in the target compound and its 2-methoxyethyl analog is associated with sulfonamide bioactivity, possibly targeting enzymes like dihydropteroate synthase in microbes . The 5-nitrofuranoyloxy group (CAS 307551-75-3) introduces a nitro moiety, which is electron-withdrawing and may enhance antibacterial activity through redox cycling .
Solubility and Lipophilicity
- Propan-2-yl derivative : Moderate logP (~3.2 estimated), suitable for oral bioavailability.
- 2-Methoxyethyl analog : Lower logP (~2.8) due to polar ether oxygen, favoring dissolution in aqueous environments .
Bioactivity Trends
- Sulfonamido-containing compounds : Likely exhibit antimicrobial activity via folate pathway inhibition, though empirical data for the target compound is lacking .
- Nitro-group derivatives: The 5-nitrofuranoyloxy compound may show enhanced gram-negative activity but higher toxicity, as seen in nitrofurantoin analogs .
Biological Activity
Chemical Structure and Properties
The chemical structure of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 367.42 g/mol
This compound features a benzofuran core, a sulfonamide group, and an ester functional group, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study demonstrated that derivatives of benzofuran compounds possess significant antibacterial and antifungal activities. Compounds with sulfonamide groups have been noted for their effectiveness against various bacterial strains, suggesting that this compound may also exhibit these properties due to its structural components .
Anticancer Activity
Another area of interest is the anticancer potential of benzofuran derivatives. Some studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. The presence of the sulfonamide group may enhance this activity by increasing solubility and bioavailability .
Case Study 1: Antibacterial Activity
In a comparative study assessing the antibacterial effects of various benzofuran derivatives, it was observed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized the cup plate method for testing, with results indicating a minimum inhibitory concentration (MIC) in the range of 32 to 128 µg/mL for effective compounds .
Case Study 2: Anticancer Efficacy
A separate investigation focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with these compounds, indicating their potential as anticancer agents .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 64 | |
| Compound B | Antifungal | 128 | |
| Compound C | Anticancer (breast) | 10 | |
| Compound D | Anticancer (lung) | 20 |
Table 2: Structural Features Influencing Biological Activity
| Structural Feature | Influence on Activity |
|---|---|
| Benzofuran Core | Enhances interaction with biological targets |
| Sulfonamide Group | Increases antibacterial potency |
| Ester Functional Group | Improves solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
